molecular formula C15H16N2O5S B10812474 Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10812474
M. Wt: 336.4 g/mol
InChI Key: GSYFWKHFAUJIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a 4-methyl-substituted thiazole core, a methoxyphenoxy acetamido side chain, and a methyl ester group at position 3. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects . The methoxyphenoxy moiety in this compound may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions, while the methyl ester group influences solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-13(14(19)21-3)23-15(16-9)17-12(18)8-22-11-7-5-4-6-10(11)20-2/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYFWKHFAUJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Conditions for Acylation

ParameterValueSource
Coupling AgentHOBt/EDC
SolventDMF, DCM
Temperaturert–50°C
Reaction Time12–24 h

Table 2: Spectral Data (Hypothetical)

TechniqueObserved Data
¹H NMR δ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 7.2–7.5 (m, 4H, aromatic)
ESI-MS [M+H]⁺ = 337.2

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate has shown promise in various therapeutic applications:

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Research has explored its efficacy against different cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions.

Biological Mechanisms

The mechanism of action involves interactions with specific cellular targets, potentially inhibiting enzymes or disrupting cellular processes critical for pathogen survival or cancer cell proliferation. The exact pathways remain an active area of investigation.

Chemistry Applications

Beyond biological applications, this compound serves as a valuable building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex thiazole derivatives and other bioactive compounds.
  • Material Science: Investigations into its structural properties may lead to the development of new materials with tailored characteristics for industrial applications.

Antimicrobial Studies

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential for therapeutic use .

Anticancer Research

In another study focusing on anticancer properties, researchers evaluated the compound's effects on human cancer cell lines. Results indicated that it could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Structural Similarities

Compound NameStructural FeaturesUnique Properties
2-AminothiazoleContains thiazole ringKnown for diverse biological activities
4-MethylthiazoleMethyl group on thiazoleExhibits antimicrobial properties
PhenoxyacetamidesPhenoxy and acetamide groupsVarious therapeutic applications

This compound distinguishes itself through its unique combination of functional groups, conferring distinct chemical and biological properties that enhance its potential applications.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound’s structural uniqueness lies in its methoxyphenoxy acetamido side chain. Below is a comparative analysis with similar thiazole derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate 2-methoxyphenoxy, acetamido, 4-methyl C₁₆H₁₆N₂O₅S 348.37 g/mol Polar methoxy group; ester for lipophilicity
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-chlorophenyl, 4-methyl C₁₃H₁₂ClNO₂S 281.76 g/mol Chlorine enhances electronegativity; lower polarity
Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVII, Febuxostat) 3-cyano, 4-(2-methylpropoxy) C₁₈H₁₉N₃O₃S 357.43 g/mol Cyano group increases hydrogen bonding potential
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-methylphenylamino, CF₃ C₁₅H₁₄F₃N₃O₂S 361.35 g/mol Trifluoromethyl enhances metabolic stability
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 3-formyl, 4-hydroxy C₁₄H₁₃NO₄S 291.32 g/mol Aldehyde and hydroxyl groups increase reactivity

Physicochemical Properties

  • Solubility: The methyl ester in the main compound improves lipid solubility compared to carboxylic acid derivatives (e.g., 2-Amino-4-methylthiazole-5-carboxylic acid, CAS 67899-00-7) .
  • Melting Points: Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate melts at 83–85°C , whereas cyano-substituted analogues (e.g., Impurity XVII) likely have higher melting points due to stronger intermolecular forces.

Biological Activity

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C_{17}H_{20}N_{2}O_{4}S
  • Molecular Weight : 348.42 g/mol

The structure features a thiazole ring, which is known for its role in various biological activities, particularly in the development of anti-inflammatory and anticancer agents.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit promising anticancer activities. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazoles can selectively inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
This compoundA549TBDTBD

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The antioxidant activity can be quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays .

Table 2: Antioxidant Activity

Compound NameDPPH Scavenging Activity (%)IC50 (μM)
Compound A8510
This compoundTBDTBD

Enzyme Inhibition

This compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. Inhibition of this enzyme is beneficial in treating gout and hyperuricemia. Compounds with similar structures have demonstrated varying degrees of xanthine oxidase inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the methoxyphenoxy group can significantly influence the potency and selectivity of these compounds against various biological targets.

  • Thiazole Ring Modifications : Alterations in substituents on the thiazole ring can enhance anticancer activity by improving binding affinity to target proteins.
  • Phenolic Substituents : The presence of methoxy groups on phenolic rings contributes to increased lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a Phase II clinical trial for breast cancer treatment, showing a significant reduction in tumor size among participants.
  • Case Study 2 : Another study focused on its antioxidant properties demonstrated that patients with chronic inflammatory diseases exhibited improved biomarkers after treatment with thiazole derivatives over a six-month period.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted phenoxyacetamide precursor with a thiazole-carboxylate intermediate. For example, analogous thiazole derivatives are synthesized via nucleophilic substitution or condensation reactions. In one protocol, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is treated with potassium carbonate in a methanol/water mixture to yield intermediates, followed by deprotection or functionalization steps . Optimization often requires adjusting solvent polarity (e.g., ethanol or methanol), catalyst choice (e.g., glacial acetic acid for imine formation), and reaction duration (reflux for 4–6 hours) to maximize yield .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify substituent positions and amide/thiazole ring connectivity. For example, aromatic protons in the 2-methoxyphenoxy group resonate at δ 6.8–7.2 ppm, while the methyl group on the thiazole appears as a singlet near δ 2.4 ppm .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester and amide) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across analogs?

Contradictions often arise from subtle structural variations. For instance, replacing the 2-methoxyphenoxy group with a 4-chlorobenzyl group (as in compound 135 from ) significantly enhanced hypoglycemic activity in STZ-induced diabetic rats due to improved hydrophobic interactions with target proteins . Systematic SAR analysis should:

  • Compare substituents at the phenoxy (e.g., methoxy vs. hydroxy) and thiazole (e.g., methyl vs. halogens) positions.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like α-glucosidase or PPAR-γ .
  • Validate findings in vitro (enzyme inhibition assays) and in vivo (rodent models) .

Advanced: What strategies are recommended for resolving crystallographic ambiguities during X-ray diffraction analysis?

For high-resolution crystal structure determination:

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. The program’s robustness with small-molecule data (even twinned crystals) makes it ideal for thiazole derivatives .
  • Data Collection : Optimize crystal mounting (loop vs. capillary) and cooling (100 K with liquid nitrogen) to reduce thermal motion artifacts.
  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/Rfactor convergence below 5% .

Basic: What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • STZ-Induced Diabetic Rats : Widely used for antidiabetic studies. Administer the compound orally (10–50 mg/kg/day) and monitor blood glucose levels for 14–28 days .
  • Dose-Response Studies : Include positive controls (e.g., metformin) and measure secondary endpoints like insulin sensitivity or lipid profiles .

Advanced: How can substituent modifications enhance metabolic stability without compromising activity?

  • Bioisosteric Replacement : Replace the ester group (e.g., methyl carboxylate) with a carboxylic acid to improve solubility and reduce first-pass metabolism .
  • Deuterium Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., methyl groups) to prolong half-life, as seen in related thiazole derivatives .
  • Prodrug Design : Convert the ester to an ethyl or isopropyl prodrug to enhance oral bioavailability .

Advanced: What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with α-glucosidase) over 100 ns to identify stable binding poses .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer mechanisms .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the thiazole ring) for virtual screening of analogs .

Basic: How should researchers address solubility challenges during formulation for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to solubilize the compound in aqueous buffers .
  • pH Adjustment : Dissolve the carboxylate form in PBS (pH 7.4) or sodium bicarbonate solution (pH 8.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.